Cas no 800409-57-8 (3,9,10-Trichlorophenanthrene)

3,9,10-Trichlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₄H₇Cl₃. This compound is characterized by its three chlorine substituents at the 3, 9, and 10 positions of the phenanthrene backbone, which influence its chemical reactivity and physical properties. It is primarily used as an intermediate in organic synthesis and research applications, particularly in the study of halogenated PAHs and their environmental behavior. The compound exhibits high thermal stability and low solubility in water, making it suitable for specialized chemical processes. Its well-defined structure allows for precise modifications in synthetic pathways, contributing to its utility in advanced material and environmental chemistry studies.
3,9,10-Trichlorophenanthrene structure
3,9,10-Trichlorophenanthrene structure
Product Name:3,9,10-Trichlorophenanthrene
CAS No:800409-57-8
MF:C14H7Cl3
MW:281.564380884171
CID:3168529
PubChem ID:86011944
Update Time:2025-06-08

3,9,10-Trichlorophenanthrene Chemical and Physical Properties

Names and Identifiers

    • 3,9,10-Trichlorophenanthrene
    • starbld0007398
    • 3,9,10-Trichlorophenanthrene; 3,9,10-Trichlorophenanthrene (ACI); Phenanthrene, 3,9,10-trichloro- (9CI, ACI)
    • 800409-57-8
    • Inchi: 1S/C14H7Cl3/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
    • InChI Key: VWMIAMQUIBTXOV-UHFFFAOYSA-N
    • SMILES: ClC1C(=C2C=CC=CC2=C2C=C(C=CC2=1)Cl)Cl

Computed Properties

  • Exact Mass: 279.961333Da
  • Monoisotopic Mass: 279.961333Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 0Ų

3,9,10-Trichlorophenanthrene Security Information

3,9,10-Trichlorophenanthrene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T774490-5mg
3,9,10-Trichlorophenanthrene
800409-57-8
5mg
$167.00 2023-05-17
TRC
T774490-10mg
3,9,10-Trichlorophenanthrene
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10mg
$299.00 2023-05-17
TRC
T774490-25mg
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25mg
$672.00 2023-05-17
TRC
T774490-50mg
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50mg
$1246.00 2023-05-17
TRC
T774490-250mg
3,9,10-Trichlorophenanthrene
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250mg
$ 4500.00 2023-09-05

Additional information on 3,9,10-Trichlorophenanthrene

Chemical Profile of 3,9,10-Trichlorophenanthrene (CAS No. 800409-57-8)

3,9,10-Trichlorophenanthrene (CAS No. 800409-57-8) is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the field of environmental chemistry and toxicology due to its structural complexity and potential biological impact. As a derivative of phenanthrene, this compound features three chlorine atoms strategically positioned at the 3rd, 9th, and 10th carbon atoms, which modulates its electronic properties and reactivity. The specific substitution pattern not only influences its solubility and persistence in environmental matrices but also plays a crucial role in its interaction with biological systems.

The synthesis of 3,9,10-Trichlorophenanthrene typically involves the chlorination of phenanthrene using chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction mechanism often involves electrophilic aromatic substitution, where chlorine atoms are introduced at specific positions due to the electron-rich nature of the aromatic ring system. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity and purity of the compound.

In recent years, 3,9,10-Trichlorophenanthrene has been studied extensively for its potential environmental fate and ecological risk. Its high lipophilicity suggests a tendency to bioaccumulate in aquatic organisms, which could lead to bio magnification up the food chain. Research has demonstrated that this compound can undergo photodegradation under UV irradiation, forming various secondary metabolites that may have different toxicological profiles. Additionally, studies have explored its interaction with microbial communities in contaminated sediments, revealing that certain bacteria can degrade 3,9,10-Trichlorophenanthrene through enzymatic pathways involving cytochrome P450 enzymes.

The toxicological profile of 3,9,10-Trichlorophenanthrene is another critical area of investigation. Chronic exposure to this compound has been linked to various health effects in mammals, including potential carcinogenicity and endocrine disruption. Mechanistic studies using cell culture models have shown that 3,9,10-Trichlorophenanthrene can induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and cellular dysfunction. Furthermore, research has identified specific transcriptional targets involved in its detoxification pathways, providing insights into the molecular mechanisms underlying its toxicity.

From a regulatory perspective, 3,9,10-Trichlorophenanthrene is subject to environmental guidelines designed to mitigate its release into ecosystems. Monitoring programs have been established in regions with known contamination to assess its spatial distribution and temporal trends. Remediation strategies often focus on physical removal methods such as soil washing or thermal desorption, followed by chemical treatment to transform hazardous intermediates into less toxic forms. Emerging technologies like advanced oxidation processes (AOPs) are being explored to enhance the degradation efficiency of 3,9,10-Trichlorophenanthrene in contaminated environments.

The role of 3,9,10-Trichlorophenanthrene in industrial applications remains limited compared to other chlorinated PAHs due to its environmental persistence and potential health risks. However, researchers are investigating novel uses for this compound in material science and pharmaceuticals. For instance, its unique electronic properties make it a candidate for developing organic semiconductors or optoelectronic materials. Additionally, derivatives of 3,9,10-Trichlorophenanthrene have shown promise as intermediates in the synthesis of bioactive molecules with therapeutic potential.

Future research directions for 3,9,10-Trichlorophenanthrene include elucidating its long-term ecological effects and developing more efficient mitigation strategies. Advances in computational chemistry are enabling predictive modeling of its behavior in complex environmental systems, which can aid in risk assessment and decision-making processes. Collaborative efforts between academia and industry are essential to translate fundamental research findings into practical solutions for environmental management.

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